molecular formula C12H9N3O3 B074906 4-(4-Nitrophenylazo)phenol CAS No. 1435-60-5

4-(4-Nitrophenylazo)phenol

Cat. No. B074906
CAS RN: 1435-60-5
M. Wt: 243.22 g/mol
InChI Key: ISHCVXKNSGUMPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(4-Nitrophenylazo)phenol and its derivatives can be synthesized through various chemical processes. One method involves the synthesis of nitro-substituted phenolates, which exhibit solvatochromism due to interactions with the solvent through nonspecific solute-solvent interactions and hydrogen bonding (Nandi et al., 2012). Another approach is the double functionalization of amino-biphenyl-2-ols for the synthesis of functionalized 4-nitro-dibenzofurans, highlighting the versatility in functionalizing phenol rings (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenylazo)phenol derivatives has been elucidated through various analytical techniques. X-ray crystallography has been used to determine the positions of nitro groups in several dibenzofurans, establishing their molecular structure and providing insights into their synthesis mechanisms (Kumar et al., 2015).

Chemical Reactions and Properties

4-(4-Nitrophenylazo)phenol and its complexes exhibit a range of electrochemical behaviors. These behaviors are crucial for understanding the reactivity and potential applications of the compound in various fields. The electrochemical properties have been characterized for different metal complexes, providing a foundation for further exploration of their chemical reactivity (Khandar & Masoumeh, 1999).

Physical Properties Analysis

The physical properties of 4-(4-Nitrophenylazo)phenol derivatives are influenced by their molecular structure. Studies on crystal and molecular structures of related compounds provide insights into the physical characteristics that govern their behavior in different environments. These studies help in understanding the packing, morphology, and stability of the compounds (Hoffmann et al., 1995).

Chemical Properties Analysis

The chemical properties of 4-(4-Nitrophenylazo)phenol are determined by its functional groups and molecular structure. Research has shown the importance of nitro and phenolate groups in solvatochromic behavior and solute-solvent interactions, highlighting the compound's sensitivity to the polarity of the medium (Nandi et al., 2012). Additionally, the synthesis and functionalization strategies reveal the compound's versatility in chemical reactions, offering pathways to a wide range of derivatives with varied applications (Kumar et al., 2015).

Scientific Research Applications

  • Chemical Reagent : This compound is often used as a reagent in chemical reactions . It can participate in various chemical transformations, contributing to the synthesis of new compounds .

  • Dye Synthesis : “4-(4-Nitrophenylazo)phenol” can be used in the synthesis of dyes . Dyes synthesized from this compound can have various applications, including textile dyeing, printing inks, and coloration of plastics .

  • Scientific Research : This compound is used in scientific research, particularly in the field of organic chemistry . Researchers can use it to study reaction mechanisms, synthesize new compounds, and develop new synthetic methodologies .

  • Industrial Applications : In industry, “4-(4-Nitrophenylazo)phenol” can be used in the production of varnishes, greases, paraffin waxes, resins, and soaps . It can provide coloration to these products .

  • Synthesis of Other Compounds : “4-(4-Nitrophenylazo)phenol” can be used in the synthesis of other compounds . For example, it can be used to synthesize “4-(4-Nitrophenylazo)-resorcinol” and "4-(4-Nitrophenylazo)-1-naphthol" .

  • Sulfotransferase Enzymes : This compound can be involved in the sulfate conjugation of many hormones and neurotransmitters . Sulfotransferase enzymes, such as SULT1A4, catalyze this process .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to the skin, eyes, and respiratory tract .

properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPVIOTANUINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061690
Record name 4-[(4-Nitrophenyl)azo]phenol
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Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenylazo)phenol

CAS RN

1435-60-5
Record name 4-Hydroxy-4′-nitroazobenzene
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Record name Phenol, 4-(2-(4-nitrophenyl)diazenyl)-
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Record name 1435-60-5
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Record name Phenol, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name 4-[(4-Nitrophenyl)azo]phenol
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Record name 4-(4-Nitrophenylazo)phenol
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Synthesis routes and methods

Procedure details

4-(4-Nitrophenylazo)phenol was prepared analogous with 4-(4-cyanophenylazo)phenol starting from 4-nitroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
M Gür, H Kocaokutgen, M Taş - Dyes and Pigments, 2007 - Elsevier
The azo-ester compounds containing an acryloyloxy group were derived from phenol and 2,6-dimethylphenol; first azobenzene derivatives were prepared by reacting substituted …
Number of citations: 46 www.sciencedirect.com
MF Fang, GY Lu - Advanced Materials Research, 2011 - Trans Tech Publ
A novel calix[4]arene chromophore 1 was synthesized by introduction of two D-π-A units (4-nitrophenyl)azophenyloxy groups) on the lower rim of calix[4]arene. The measurement …
Number of citations: 1 www.scientific.net
RE Sheridan, HW Whitlock - Journal of the American Chemical …, 1988 - ACS Publications
(1) In CDC13^ assoC'S7 for phenols and. 2 are 4-8 times larger than for 1. For p-nitrophenol and 2 ATass0C= 13 700 M-1 (3000 M_1 for 1); for 4-(2', 4,-dinitrophenylazo) phenol, 12600 …
Number of citations: 52 pubs.acs.org
MY Goikhman, LI Subbotina, IV Gofman… - Russian chemical …, 2005 - Springer
A new method was elaborated for the introduction of chromophores into the side chains of polymers by esterification of polyamidoimides containing side carboxy groups with glycidyl …
Number of citations: 14 link.springer.com
ML Rahman, C Tschierske, M Yusoff, S Silong - Tetrahedron letters, 2005 - Elsevier
A triphenylene-based novel liquid crystal was synthesised whose peripheral cores are six rod-like azobenzene moieties linked through alkyl chains. A disc-shaped molecule 2,3,6,7,10,…
Number of citations: 64 www.sciencedirect.com
Y Cui, L Chen, G Qian, M Wang - Journal of non-crystalline solids, 2008 - Elsevier
The sol–gel technique has been used to prepare a thin film for second-order nonlinear optics (NLO). An azo-dye molecule 2,5-dimethyl-4-(4′-nitrophenylazo)phenol (DMNPAP) was …
Number of citations: 4 www.sciencedirect.com
Z Jamain, S Habil, MZH Makmud… - … Conference on the …, 2021 - ieeexplore.ieee.org
The research was conducted to study the chemical structure and their relationship between mesomorphic and dielectric properties. The understanding of the relationship between …
Number of citations: 4 ieeexplore.ieee.org
Y Cui, L Chen, G Qian, M Wang - Dyes and pigments, 2006 - Elsevier
In order to obtain an efficient hybrid inorganic–organic nonlinear optical (NLO) materials, an azo-dye containing three electronic donor groups 2,5-dimethyl-4-(4′-nitrophenylazo)…
Number of citations: 4 www.sciencedirect.com
M Muroi, T Kamiki, E Sekido - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
Ortho-, meta-, and paracyclophane-type thiacrown compounds bearing 4-(4-nitrophenylazo)phenol as a chromogenic group were synthesized, and their characteristics as extractive-…
Number of citations: 18 www.journal.csj.jp
X Wu, G Zhang, H Zhang - Macromolecular Chemistry and …, 1998 - Wiley Online Library
A series of side‐chain liquid‐crystalline polymers via pyridyl‐phenol hydrogen bonding complexation was prepared by using non‐liquid‐crystalline precursors, such as poly[(4‐…
Number of citations: 21 onlinelibrary.wiley.com

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